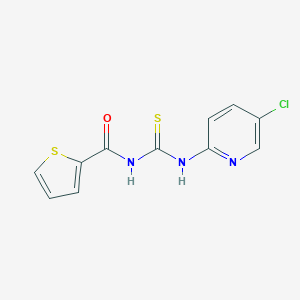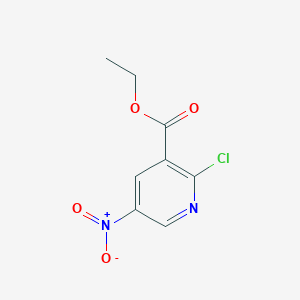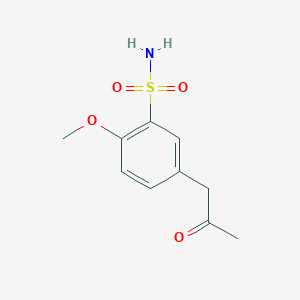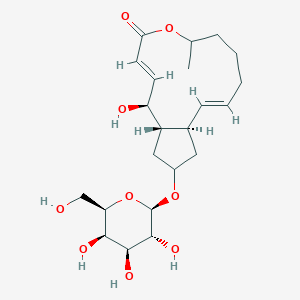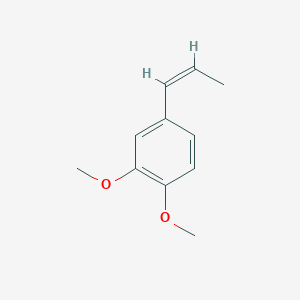
5-溴-1-氯-2,3-二氢-1H-茚烯
描述
科学研究应用
Synthesis of Indole Derivatives
Indole derivatives are significant in natural products and drugs . They play a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . “5-Bromo-1-chloro-2,3-dihydro-1H-indene” could potentially be used as a precursor in the synthesis of such indole derivatives.
Anticancer Applications
Indole derivatives have shown potential in the treatment of cancer cells . Given the structural similarity, “5-Bromo-1-chloro-2,3-dihydro-1H-indene” could potentially be explored for its anticancer properties.
Antimicrobial Applications
Indole derivatives have demonstrated antimicrobial properties . Therefore, “5-Bromo-1-chloro-2,3-dihydro-1H-indene” could potentially be used in the development of new antimicrobial agents.
Antiviral Applications
Indole derivatives possess antiviral activities . This suggests that “5-Bromo-1-chloro-2,3-dihydro-1H-indene” could potentially be used in the development of antiviral drugs.
Anti-inflammatory Applications
Indole derivatives have shown anti-inflammatory properties . This suggests that “5-Bromo-1-chloro-2,3-dihydro-1H-indene” could potentially be used in the development of anti-inflammatory drugs.
Antioxidant Applications
Indole derivatives have demonstrated antioxidant properties . Therefore, “5-Bromo-1-chloro-2,3-dihydro-1H-indene” could potentially be used in the development of antioxidant agents.
Antidiabetic Applications
Indole derivatives have shown antidiabetic properties . This suggests that “5-Bromo-1-chloro-2,3-dihydro-1H-indene” could potentially be used in the development of antidiabetic drugs.
Antimalarial Applications
Indole derivatives possess antimalarial activities . This suggests that “5-Bromo-1-chloro-2,3-dihydro-1H-indene” could potentially be used in the development of antimalarial drugs.
属性
IUPAC Name |
5-bromo-1-chloro-2,3-dihydro-1H-indene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOKNBVVGMFTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1Cl)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625119 | |
| Record name | 5-Bromo-1-chloro-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-chloro-2,3-dihydro-1H-indene | |
CAS RN |
158330-91-7 | |
| Record name | 5-Bromo-1-chloro-2,3-dihydro-1H-indene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

